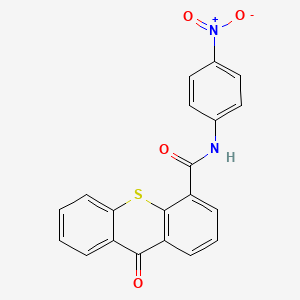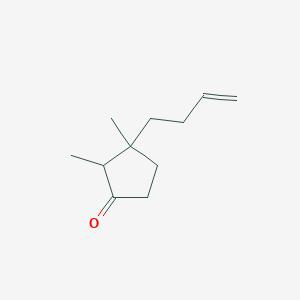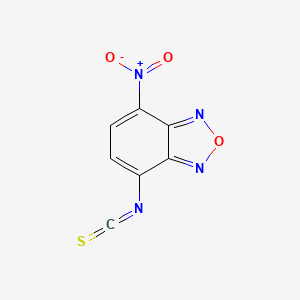
2,1,3-Benzoxadiazole, 4-isothiocyanato-7-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,1,3-Benzoxadiazole, 4-isothiocyanato-7-nitro- is a compound that belongs to the benzoxadiazole family. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific research applications. The benzoxadiazole core is a heterocyclic aromatic compound containing nitrogen and oxygen atoms, which contribute to its reactivity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzoxadiazole, 4-isothiocyanato-7-nitro- typically involves the nitration of 2,1,3-benzoxadiazole followed by the introduction of an isothiocyanate group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. After nitration, the resulting nitro compound is treated with thiophosgene or a similar reagent to introduce the isothiocyanate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and isothiocyanation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity 2,1,3-Benzoxadiazole, 4-isothiocyanato-7-nitro- suitable for research and industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,1,3-Benzoxadiazole, 4-isothiocyanato-7-nitro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines and alcohols to form thiourea and carbamate derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions to form nitroso or nitro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary amines or alcohols under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Thiourea and Carbamate Derivatives: Formed from nucleophilic substitution reactions.
Amino Derivatives: Resulting from the reduction of the nitro group.
Nitroso or Nitro Derivatives: Produced through oxidation reactions.
Applications De Recherche Scientifique
2,1,3-Benzoxadiazole, 4-isothiocyanato-7-nitro- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: Investigated for its potential anticancer properties, particularly in inhibiting glutathione S-transferases (GSTs) and inducing apoptosis in tumor cells
Mécanisme D'action
The mechanism of action of 2,1,3-Benzoxadiazole, 4-isothiocyanato-7-nitro- involves its interaction with specific molecular targets. For example, in cancer research, it inhibits glutathione S-transferases (GSTs), enzymes involved in detoxification processes. By binding to the active site of GSTs, the compound prevents the conjugation of glutathione with carcinogens and drugs, leading to the accumulation of toxic substances in cancer cells and inducing apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol: Another benzoxadiazole derivative known for its anticancer properties and inhibition of GSTs.
4-chloro-7-nitro-2,1,3-benzoxadiazole: Used in the development of fluorescent probes and sensors.
Uniqueness
2,1,3-Benzoxadiazole, 4-isothiocyanato-7-nitro- is unique due to its combination of a nitro group and an isothiocyanate group, which provides distinct reactivity and versatility in chemical reactions. Its ability to inhibit GSTs and induce apoptosis in cancer cells makes it a valuable compound in medicinal chemistry research .
Propriétés
Numéro CAS |
141651-60-7 |
|---|---|
Formule moléculaire |
C7H2N4O3S |
Poids moléculaire |
222.18 g/mol |
Nom IUPAC |
7-isothiocyanato-4-nitro-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C7H2N4O3S/c12-11(13)5-2-1-4(8-3-15)6-7(5)10-14-9-6/h1-2H |
Clé InChI |
HOISEZLLEFPLPH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


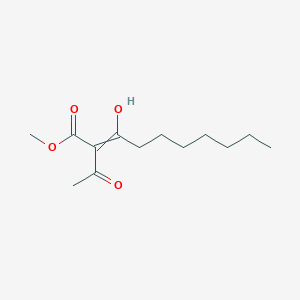
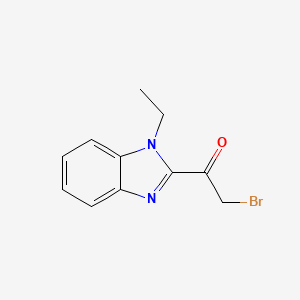
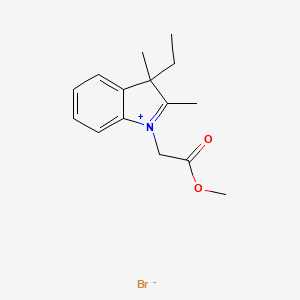
![N-[2-(4-Hydroxyphenyl)ethyl]docosanamide](/img/structure/B14261749.png)
![2-[3,6-Dimethyl-8-(3,4,5-trimethylphenyl)octyl]-1,3,4-trimethylbenzene](/img/structure/B14261754.png)
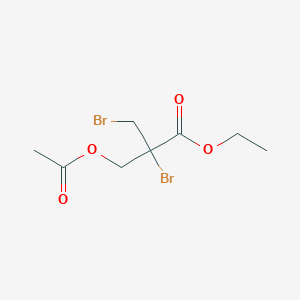
![Lithium [(naphthalen-1-yl)sulfanyl]methanide](/img/structure/B14261762.png)
![2,4-Dimethoxy-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B14261777.png)
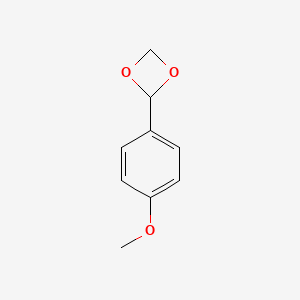
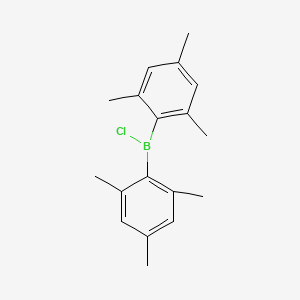
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 2,5-dichlorobenzoate](/img/structure/B14261802.png)
